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Compound of Interest

Compound Name: Piperidine-MO-1

CAS No.: 871351-61-0

Cat. No.: B10800168

Get Quote

Executive Summary
Piperidine-MO-1 (Catalog No.[2][3][4][5][6] HY-19845A; CAS 871351-61-0) is a synthetic small

molecule belonging to the class of substituted 4-(phenylsulfonyl)piperidines. Originating from

the "dopaminergic stabilizer" research program (Patent WO 2005/121087 A1), it functions as a

modulator of dopamine neurotransmission.[1][2][7] Unlike traditional antagonists (which block

receptors completely) or agonists (which overstimulate), Piperidine-MO-1 is designed to

normalize dopamine signaling—enhancing activity in hypodopaminergic states while

dampening it in hyperdopaminergic states. This unique profile makes it a high-value scaffold for

treating neuropsychiatric disorders like Huntington’s disease, schizophrenia, and L-DOPA-

induced dyskinesia.

Chemical Identity & Structural Logic
The designation "Piperidine-MO-1" refers to a specific halogenated sulfonyl-piperidine

derivative. Based on the patent family and molecular formula (C₁₄H₂₁ClFNO₂S), the structure

consists of a piperidine core substituted at the 4-position with a phenylsulfonyl group and N-

alkylated to optimize blood-brain barrier (BBB) penetration.
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Property Specification

Common Name Piperidine-MO-1

CAS Number 871351-61-0

Molecular Formula C₁₄H₂₁ClFNO₂S

Molecular Weight 321.84 g/mol

Core Scaffold 4-(Phenylsulfonyl)piperidine

Key Substituents
3-Chloro-4-fluorophenyl (Aryl head);

Propyl/Ethyl (Tail); Sulfone (Linker)

Pharmacophore Dopaminergic Stabilizer (Dopidine)

Technical Note on Formula/Structure: The formula C₁₄H₂₁... implies a degree of unsaturation

(DoU) of 4. A standard N-propyl-4-(phenylsulfonyl)piperidine (C₁₄H₂₀...) has a DoU of 5

(Benzene=4 + Piperidine=1). The catalog formula likely refers to an open-chain precursor (e.g.,

N-ethyl-6-(3-chloro-4-fluorobenzenesulfonyl)hexan-2-amine) or a hydrated salt form. However,

the biologically active pharmacophore described in the patent is the cyclized piperidine, which is

the focus of this synthesis guide.

Synthesis Pathway
The synthesis of Piperidine-MO-1 follows a convergent "Linker-First" or "Core-First" strategy,

assembling the sulfone bridge before finalizing the piperidine nitrogen substitution. The protocol

below describes the Core-First Route, which offers higher yields and modularity.

Retrosynthetic Analysis
Disconnection: The N-Alkyl bond is cleaved (reductive amination or alkylation).

Disconnection: The Sulfone bridge is cleaved to a Sulfide (oxidation retro-step).
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Disconnection: The Sulfide is formed via nucleophilic aromatic substitution (S_NAr) or

displacement of a piperidine leaving group by a thiophenol.

Step-by-Step Experimental Protocol
Phase 1: Construction of the Thioether Core
Objective: Link the halogenated phenyl ring to the piperidine scaffold.

Reagents: 4-Bromo-N-Boc-piperidine, 3-Chloro-4-fluorobenzenethiol, K₂CO₃, DMF.

Preparation: Dissolve 3-Chloro-4-fluorobenzenethiol (1.0 eq) in anhydrous DMF under N₂

atmosphere.

Base Activation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 mins to generate

the thiolate anion.

Coupling: Add 4-Bromo-N-Boc-piperidine (1.1 eq) dropwise. Heat the mixture to 80°C for 12–

16 hours.

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

Na₂SO₄, and concentrate.

Result:tert-butyl 4-(3-chloro-4-fluorophenylthio)piperidine-1-carboxylate.

Phase 2: Oxidation to Sulfone
Objective: Convert the sulfide linker to a rigid sulfone (SO₂) to lock the pharmacophore

conformation.

Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Oxone®, DCM.

Dissolution: Dissolve the thioether intermediate in DCM at 0°C.

Oxidation: Slowly add mCPBA (2.2 eq) to ensure full oxidation from sulfide → sulfoxide →

sulfone. Stir at 0°C for 1 hour, then warm to RT for 4 hours.

Quench: Add saturated Na₂S₂O₃ (to neutralize excess peroxide) and NaHCO₃.
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Result:tert-butyl 4-(3-chloro-4-fluorophenylsulfonyl)piperidine-1-carboxylate.

Phase 3: Deprotection & N-Alkylation
Objective: Remove the Boc group and attach the alkyl tail (Propyl/Ethyl) to finalize the

molecule.

Reagents: TFA/DCM (Deprotection); Propanal, NaBH(OAc)₃ (Reductive Amination).

Deprotection: Treat the sulfone intermediate with 20% TFA in DCM for 2 hours. Evaporate

volatiles to yield the piperidine free base (or TFA salt).

Reductive Amination: Dissolve the free amine in DCE (Dichloroethane). Add Propanal (1.2

eq) and stir for 30 mins.

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir overnight at RT.

Purification: Quench with NaHCO₃. Extract with DCM. Purify via silica gel chromatography

(MeOH/DCM gradient).

Final Product:Piperidine-MO-1.

Synthesis Logic Diagram (Graphviz)
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Caption: Convergent synthesis of Piperidine-MO-1 via thioether formation, oxidation, and

reductive amination.

Mechanism of Action: Dopaminergic Stabilization
Piperidine-MO-1 operates on the principle of state-dependent modulation. Unlike classical

neuroleptics (D2 antagonists), it possesses a low intrinsic activity but a fast dissociation rate (

) from the D2 receptor.

The Mechanistic Cycle
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Synaptic Entry: The lipophilic N-alkyl group facilitates rapid BBB crossing.

Receptor Binding: The compound binds to the orthosteric site of Dopamine D2/D3 receptors.

State-Dependent Effect:

High Dopamine State (Hyperdopaminergic): In the presence of excess endogenous

dopamine (e.g., schizophrenia, dyskinesia), Piperidine-MO-1 competes for the receptor.

Since its intrinsic efficacy is lower than dopamine, it acts as a functional antagonist,

reducing over-stimulation.

Low Dopamine State (Hypodopaminergic): In regions of low dopamine (e.g., Parkinsonian

striatum), it binds and provides a baseline level of stimulation (partial agonism) or

enhances the availability of dopamine by modulating autoreceptors, acting as a functional

agonist.

Signal Transduction: It modulates the cAMP-PKA pathway and

-arrestin recruitment, normalizing downstream signaling without inducing the catalepsy
associated with complete blockade.

Signaling Pathway Diagram (Graphviz)
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Caption: State-dependent modulation of D2 receptors by Piperidine-MO-1, stabilizing

downstream output.
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Experimental Validation & Quality Control
To ensure the synthesized compound is Piperidine-MO-1 and biologically active, the following

validation protocols are required.

Experiment Methodology Expected Outcome

NMR Verification ¹H-NMR (400 MHz, CDCl₃)

Diagnostic peaks: Sulfone-

adjacent protons (

3.0-3.2 ppm), Aromatic region (

7.2-7.8 ppm), N-Alkyl triplet.

Mass Spectrometry LC-MS (ESI+)
Molecular ion

(for Cl isotope pattern).

Functional Assay
DOPAC Quantification (Rat

Striatum)

Administration (IP) should

increase striatal DOPAC levels

(indicating increased DA

turnover) with an ED₅₀

68

mol/kg.[2]

Receptor Binding
Radioligand Binding Assay

([³H]-Raclopride)

Displacement of radioligand at

D2 receptors with

in the nanomolar range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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